2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with a unique structure that combines a naphthyl group, a piperidine ring, and a chloro substituent.
Preparation Methods
The synthesis of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-chloro-1-naphthol with 2-chloroethylpiperidine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro substituent on the naphthyl ring can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride include:
- 2-{2-[(4-Bromo-1-naphthyl)oxy]ethyl}piperidine hydrochloride
- 2-{2-[(4-Methyl-1-naphthyl)oxy]ethyl}piperidine hydrochloride
- 2-{2-[(4-Fluoro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
These compounds share a similar core structure but differ in the substituents on the naphthyl ring. The unique properties of this compound, such as its specific interactions with biological targets, make it distinct from its analogs.
Properties
IUPAC Name |
2-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c18-16-8-9-17(15-7-2-1-6-14(15)16)20-12-10-13-5-3-4-11-19-13;/h1-2,6-9,13,19H,3-5,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNURGSSFYPOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-23-4 | |
Record name | Piperidine, 2-[2-[(4-chloro-1-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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